Cas no 959-66-0 (2-Benzoylacetanilide)

2-Benzoylacetanilide structure
2-Benzoylacetanilide structure
상품 이름:2-Benzoylacetanilide
CAS 번호:959-66-0
MF:C15H13NO2
메가와트:239.269223928452
MDL:MFCD00003084
CID:94593
PubChem ID:70398

2-Benzoylacetanilide 화학적 및 물리적 성질

이름 및 식별자

    • 3-Oxo-N,3-diphenylpropanamide
    • 2-BENZOYLACETANILIDE
    • 2-BENZOYLACETOANILIDE
    • N-PHENYLACETAMIDE 3-oxo-3-phenylpropionan
    • ilide
    • N,3-Diphenyl-3-oxopropionamide
    • N-Phenyl-β-oxobenzenepropanamide
    • Acetanilide BP
    • USP
    • Benzoylacetanilide
    • 3-Oxo-3-phenylpropionanilide
    • Benzenepropanamide, .beta.-oxo-N-phenyl-
    • Acetamide,N-(2-benzoylphenyl)-
    • XRZDIHADHZSFBB-UHFFFAOYSA-N
    • 3-oxo-3-phenyl-N-phenylpropanamide
    • NSC210265
    • alpha-Benzoylacetanilide
    • Benzoylacetoanilide; 98%
    • .alpha.-Benzoylacetanilide
    • .alpha.-Benzoylacetoanilide
    • Oprea1_091654
    • MLS001180391
    • 3-oxo-
    • Acetanilide, 2-benzoyl- (6CI, 7CI, 8CI)
    • β-Oxo-N-phenylbenzenepropanamide (ACI)
    • N-Phenylbenzoylacetamide
    • NSC 210265
    • MFCD00003084
    • 2-Benzoylacetanilide, 98%
    • J-640238
    • HMS1760D03
    • NSC-210265
    • SMR000476093
    • AKOS000266773
    • UNII-F2F5R8VPP9
    • 3-[(2-methoxyphenyl)-phenyl-methyl]pentanedinitrile
    • SCHEMBL1098345
    • CHEMBL1704955
    • F2F5R8VPP9
    • D88713
    • J-800245
    • J-640246
    • 3-Oxo-N,3-diphenylpropanamide #
    • AF-628/30935026
    • 3-oxo-N,3-diphenyl-propionamide
    • propanamide, 3-oxo-3,N-diphenyl-
    • [Bis(3Facetoxy)iodo]pentafluorobenzene
    • HMS2804A18
    • AS-59721
    • EN300-16262
    • Z55119693
    • AC-907/25014381
    • B0904
    • NS00040466
    • EINECS 213-503-7
    • 959-66-0
    • DTXSID00242024
    • 2-Benzoylacetanilide
    • MDL: MFCD00003084
    • 인치: 1S/C15H13NO2/c17-14(12-7-3-1-4-8-12)11-15(18)16-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)
    • InChIKey: XRZDIHADHZSFBB-UHFFFAOYSA-N
    • 미소: O=C(CC(C1C=CC=CC=1)=O)NC1C=CC=CC=1

계산된 속성

  • 정밀분자량: 239.09500
  • 동위원소 질량: 239.094629
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 18
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 289
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 5
  • 소수점 매개변수 계산 참조값(XlogP): 3.2
  • 토폴로지 분자 극성 표면적: 46.2

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1.205
  • 융해점: 105.0 to 108.0 deg-C
  • 비등점: 473.6°C at 760 mmHg
  • 플래시 포인트: 194.5°C
  • 굴절률: 1.624
  • 용해도: acetone: soluble25mg/mL, clear, colorless to faintly yellow
  • PSA: 46.17000
  • LogP: 2.97110
  • 용해성: 에탄올과 클로로포름에 쉽게 녹고, 물과 벤젠에 약간 녹는다

2-Benzoylacetanilide 보안 정보

2-Benzoylacetanilide 세관 데이터

  • 세관 번호:2924299090
  • 세관 데이터:

    중국 세관 번호:

    2924299090

    개요:

    2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 30.0%

    신고 요소:

    제품명, 성분 함량, 용도, 포장

    요약:

    2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 30.0%

2-Benzoylacetanilide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110715-1g
N-Phenylbenzoylacetamide
959-66-0 98%
1g
¥90.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110715-5g
N-Phenylbenzoylacetamide
959-66-0 98%
5g
¥266.00 2024-04-23
Enamine
EN300-16262-10.0g
3-oxo-N,3-diphenylpropanamide
959-66-0 95.0%
10.0g
$173.0 2025-03-21
TRC
B207923-100mg
2-Benzoylacetanilide
959-66-0
100mg
$ 65.00 2022-06-07
Chemenu
CM304835-100g
2-Benzoylacetanilide
959-66-0 95%
100g
$219 2021-06-16
Fluorochem
226655-25g
3-Oxo-N,3-diphenylpropanamide
959-66-0 95%
25g
£81.00 2022-02-28
Enamine
EN300-16262-25.0g
3-oxo-N,3-diphenylpropanamide
959-66-0 95.0%
25.0g
$253.0 2025-03-21
Ambeed
A503927-5g
2-Benzoylacetanilide
959-66-0 98%
5g
$29.0 2025-02-20
Enamine
EN300-16262-0.1g
3-oxo-N,3-diphenylpropanamide
959-66-0 95.0%
0.1g
$26.0 2025-03-21
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP80780-5mg
2-Benzoylacetanilide
959-66-0 98.0%
5mg
¥100 2021-05-07

2-Benzoylacetanilide 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid ;  40 min, rt
1.2 Reagents: Sodium acetate Solvents: Water ;  rt
참조
Enamine-based domino strategy for C-acylation/deacetylation of acetoacetamides. A practical synthesis of β-keto amides
Angelov, Plamen, Synlett, 2010, (8), 1273-1275

합성회로 2

반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  rt
참조
One-Pot Synthesis of 3-Hydroxyquinolin-2(1H)-ones from N-Phenylacetoacetamide via PhI(OCOCF3)2-Mediated α-Hydroxylation and H2SO4-Promoted Intramolecular Cyclization
Yuan, Yucheng; Yang, Rui; Zhang-Negrerie, Daisy; Wang, Junwei; Du, Yunfei; et al, Journal of Organic Chemistry, 2013, 78(11), 5385-5392

합성회로 3

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Diethyl ether ;  -78 °C; 25 min, -78 °C
1.2 Solvents: Diethyl ether ;  -78 °C; 2 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Scaffold hopping approach on the route to selective tankyrase inhibitors
Liscio, Paride; Carotti, Andrea; Asciutti, Stefania; Ferri, Martina; Pires, Maira M.; et al, European Journal of Medicinal Chemistry, 2014, 87, 611-623

합성회로 4

반응 조건
참조
Benzoylacetanilide
Allen, C. F. H.; Humphlett, W. J., Organic Syntheses, 1957, 37, 2-5

합성회로 5

반응 조건
1.1 Reagents: Hydrochloric acid
참조
Nucleophilic behavior of 1-substituted morpholino ethenes
Ferri, R. A.; Pitacco, G.; Valentin, E., Tetrahedron, 1978, 34(16), 2537-43

합성회로 6

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Diethyl ether
참조
New synthesis of β-keto amides via reaction of ketone lithium enolates with isocyanates
Hendi, Shivakumar B.; Hendi, Mukta S.; Wolfe, James F., Synthetic Communications, 1987, 17(1), 13-18

합성회로 7

반응 조건
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: Toluene ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
참조
Selective exploitation of acetoacetate carbonyl groups using imidazolium based ionic liquids: synthesis of 3-oxo-amides and substituted benzimidazoles
Chakraborty, Ankita; Majumdar, Swapan; Maiti, Dilip K., Tetrahedron Letters, 2016, 57(30), 3298-3302

합성회로 8

반응 조건
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  6 h, 60 °C
참조
Pd-Catalyzed Carbonylation of Diazo Compounds at Atmospheric Pressure: A Catalytic Approach to Ketenes
Zhang, Zhenhua; Liu, Yiyang; Ling, Lin; Li, Yuxue; Dong, Yian; et al, Journal of the American Chemical Society, 2011, 133(12), 4330-4341

합성회로 9

반응 조건
1.1 Solvents: Dimethylformamide ;  3 h, reflux
참조
Synthesis of some new pyrazole, pyrimidine, pyridazine, and their fused derivatives from 3-oxo-3,N-diphenylpropionamide
Abdelrazek, Fathy M.; Elkholy, Yehia M.; Salah, Ali M.; Abdelazeem, Nagwa M.; Metz, Peter, Journal of Heterocyclic Chemistry, 2014, 51(3), 824-829

합성회로 10

반응 조건
1.1 3 min, 178 °C
참조
An efficient and rapid synthesis of β-carboxamide derivatives, using 2,2-dimethyl-2H,4H-1,3-dioxin-4-ones, by microwave irradiation
Miriyala, Bruhaspathy; Williamson, John S., Tetrahedron Letters, 2003, 44(43), 7957-7959

합성회로 11

반응 조건
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Toluene ;  1 h, 150 °C
참조
Cooperative Heterogeneous Organocatalysis and Homogeneous Metal Catalysis for the One-Pot Regioselective Synthesis of 2-Pyridones
Allais, Christophe; Basle, Olivier; Grassot, Jean-Marie; Fontaine, Maxime; Anguille, Stephane; et al, Advanced Synthesis & Catalysis, 2012, 354(11-12), 2084-2088

합성회로 12

반응 조건
1.1 Solvents: Xylene ;  reflux; 4 h, reflux
참조
Synthesis, characterisation, and study of the photophysical properties of highly stable imidazole-based novel solid-state fluorescent azo colourants
Moolya, Preetam N.; Gadilohar, Balu L.; Shankarling, Ganapati S., Coloration Technology, 2015, 131(2), 104-109

합성회로 13

반응 조건
참조
Reaction of 6-aryl-2,2-dimethyl-1,3-dioxin-4-ones with aromatic amines and o-phenylenediamine
Andreichikov, Yu. S.; Gein, V. L.; Kozlov, A. P.; Vinokurova, O. V., Zhurnal Organicheskoi Khimii, 1988, 24(1), 210-17

합성회로 14

반응 조건
1.1 Solvents: Tetrahydrofuran ;  36 h
참조
Catalyst- and Additive-Free Approach to Constructing Benzo-oxazine, Benzo-oxazepine, and Benzo-oxazocine: O Atom Transfer and C=O, C-N, and C-O Bond Formation at Room Temperature
Ghosh, Arnab; Hegde, Rajeev V.; Rode, Haridas B.; Ambre, Ram; Mane, Manoj V.; et al, Organic Letters, 2021, 23(21), 8189-8193

합성회로 15

반응 조건
1.1 Catalysts: Silver triflate Solvents: Nitromethane ;  8 h, 80 °C
참조
Silver(I)-Catalyzed Tandem Approach to β-Oxo Amides
Vandavasi, Jaya Kishore; Hsiao, Cheng-Tien; Hu, Wan-Ping; Boominathan, Siva Senthil Kumar; Wang, Jeh-Jeng, European Journal of Organic Chemistry, 2015, 2015(14), 3171-3177

합성회로 16

반응 조건
1.1 Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ,  Water ;  12 h, 80 °C
참조
Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts
Kumar Mehra, Manish; Malik, Monika; Kumar, Bintu; Kumar, Dalip, Organic & Biomolecular Chemistry, 2021, 19(5), 1109-1114

합성회로 17

반응 조건
1.1 Reagents: Trifluoroacetic acid Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Tetrahydrofuran ;  22 - 30 h, 80 °C
참조
Palladium catalyzed hydrolysis-free arylation of aliphatic nitriles for the synthesis of 4-arylquinolin-2-one/pyrazolone derivatives
Krishna Reddy, Singarajanahalli Mundarinti; Prasanna Kumari, Subramaniyan; Selva Ganesan, Subramaniapillai, Tetrahedron Letters, 2021, 79,

합성회로 18

반응 조건
참조
Synthesis of ethyl benzoylacetate
Zhang, Bin, Huaxue Tongbao, 1984, (9), 22-3

합성회로 19

반응 조건
1.1 Reagents: Sodium hydride Solvents: Toluene ;  rt
1.2 rt; 1 - 3 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
참조
Highly Enantioselective Epoxidation Catalyzed by Cinchona Thioureas: Synthesis of Functionalized Terminal Epoxides Bearing a Quaternary Stereogenic Center
Russo, Alessio; Galdi, Gerardina; Croce, Gianluca; Lattanzi, Alessandra, Chemistry - A European Journal, 2012, 18(20), 6152-6157

합성회로 20

반응 조건
1.1 Catalysts: Sodium ethoxide ;  rt → 130 °C; 6 - 12 h, 120 - 130 °C
참조
Preparation method of benzoylacetanilide organic intermediate with high purity and yield from ethyl benzoylacetate and aniline
, China, , ,

2-Benzoylacetanilide Raw materials

2-Benzoylacetanilide Preparation Products

추천 기사

추천 공급업체
Hebei Ganmiao New material Technology Co., LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hebei Ganmiao New material Technology Co., LTD
Taizhou Jiayin Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Taizhou Jiayin Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hubei Cuiyuan Biotechnology Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Genelee Bio-Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량